molecular formula C13H8ClIN2 B13664416 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

Cat. No.: B13664416
M. Wt: 354.57 g/mol
InChI Key: NPOLGMDNVXEOJI-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the nucleophilic aromatic substitution reaction. For example, starting with 2-aminopyridine, the compound can be synthesized through a multi-step process involving the formation of an intermediate, followed by halogenation reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for diverse applications. This dual halogenation can enhance its ability to participate in various chemical reactions and improve its efficacy in medicinal applications .

Properties

Molecular Formula

C13H8ClIN2

Molecular Weight

354.57 g/mol

IUPAC Name

2-(3-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8ClIN2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H

InChI Key

NPOLGMDNVXEOJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN3C=C(C=CC3=N2)I

Origin of Product

United States

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